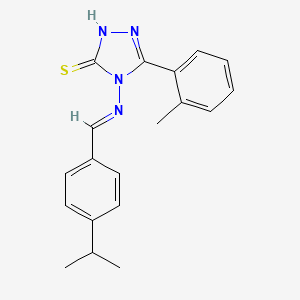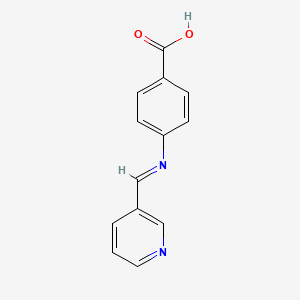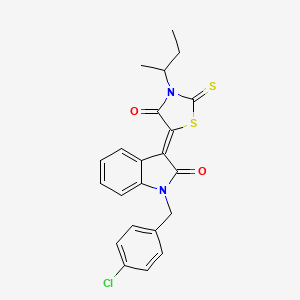![molecular formula C22H20ClN3O3S B11966989 (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(4-butoxi-3-metoxibencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un complejo compuesto orgánico que pertenece a la clase de los tiazolotriazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado con un anillo de triazol, y varios sustituyentes como grupos butoxi, metoxilo y clorofenilo.
Métodos De Preparación
La síntesis de (5E)-5-(4-butoxi-3-metoxibencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona normalmente implica reacciones de múltiples pasos. La ruta sintética puede incluir los siguientes pasos:
Formación del Anillo de Tiazol: Comenzando con precursores apropiados, el anillo de tiazol se sintetiza a través de reacciones de ciclización.
Formación del Anillo de Triazol: El anillo de triazol luego se fusiona con el anillo de tiazol utilizando reactivos y condiciones adecuados.
Introducción de Sustituyentes: Los grupos butoxi, metoxilo y clorofenilo se introducen mediante diversas reacciones de sustitución.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para lograr mayores rendimientos y pureza. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar que el producto deseado se obtenga de manera eficiente.
Análisis De Reacciones Químicas
(5E)-5-(4-butoxi-3-metoxibencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para obtener formas reducidas del compuesto.
Sustitución: Los sustituyentes en el compuesto se pueden reemplazar con otros grupos a través de reacciones de sustitución, utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
(5E)-5-(4-butoxi-3-metoxibencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(4-butoxi-3-metoxibencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
(5E)-5-(4-butoxi-3-metoxibencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona se puede comparar con otros compuestos similares, como:
Derivados de Tiazolotriazol: Compuestos con estructuras de anillo de tiazol y triazol similares pero con diferentes sustituyentes.
Derivados de Bencilideno: Compuestos con grupos bencilideno similares pero con diferentes estructuras centrales.
Propiedades
Fórmula molecular |
C22H20ClN3O3S |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(5E)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H20ClN3O3S/c1-3-4-11-29-17-10-5-14(12-18(17)28-2)13-19-21(27)26-22(30-19)24-20(25-26)15-6-8-16(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b19-13+ |
Clave InChI |
AKMPRYXQMPHMQM-CPNJWEJPSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)

![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)

